

# Spectroscopic Data Validation for Dibutyl Succinate: A Comparative Guide

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## Compound of Interest

Compound Name: *Dibutyl succinate*

Cat. No.: *B085449*

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This guide provides a comparative analysis of the spectroscopic data for **Dibutyl succinate** against two common alternatives, Dimethyl succinate and Diethyl succinate. The objective is to offer a clear, data-driven reference for the validation of **Dibutyl succinate** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

## Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses for **Dibutyl succinate** and its alternatives.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Dibutyl succinate	~4.05	Triplet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
	~2.60	Singlet	4H	-O-CO-CH <sub>2</sub> -CH <sub>2</sub> -CO-O-
	~1.62	Sextet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
	~1.38	Sextet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
	~0.93	Triplet	6H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
Dimethyl succinate	~3.67	Singlet	6H	-O-CH <sub>3</sub>
	~2.62	Singlet	4H	-O-CO-CH <sub>2</sub> -CH <sub>2</sub> -CO-O-
Diethyl succinate	~4.12[1]	Quartet[1]	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
	~2.62	Singlet	4H	-O-CO-CH <sub>2</sub> -CH <sub>2</sub> -CO-O-
	~1.25[1]	Triplet[1]	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)**

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Dibutyl succinate	~172.5	C=O
~64.5	-O-CH <sub>2</sub> -	
~30.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -	
~29.0	-O-CO-CH <sub>2</sub> -	
~19.0	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	
~13.5	-CH <sub>3</sub>	
Dimethyl succinate	~172.8	C=O
~51.5	-O-CH <sub>3</sub>	
~29.0	-O-CO-CH <sub>2</sub> -	
Diethyl succinate	~172.2 <sup>[1]</sup>	C=O
~60.3 <sup>[1]</sup>	-O-CH <sub>2</sub> -	
~29.0 <sup>[1]</sup>	-O-CO-CH <sub>2</sub> -	
~14.0 <sup>[1]</sup>	-CH <sub>3</sub>	

**Table 3: Infrared (IR) Spectroscopy Data (ATR)**

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
Dibutyl succinate	~2960	C-H stretch (alkane)
~1735	C=O stretch (ester)	
~1170	C-O stretch (ester)	
Dimethyl succinate	~2955	C-H stretch (alkane)
~1743[2]	C=O stretch (ester)[2]	
~1456[2]	C-H bend (CH <sub>2</sub> )[2]	
~1363[2]	C-H bend (CH <sub>3</sub> )[2]	
~1200	C-O stretch (ester)	
Diethyl succinate	~2980	C-H stretch (alkane)
~1730	C=O stretch (ester)	
~1160	C-O stretch (ester)	

**Table 4: Mass Spectrometry (MS) Data (Electron Ionization)**

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Dibutyl succinate	230	175, 157, 116, 101, 57
Dimethyl succinate	146[3]	115[3], 87[3], 59[3], 55[3]
Diethyl succinate	174[4]	145, 129[5], 101[5], 73[5], 55[5]

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### a. Sample Preparation:

- Weigh approximately 10-20 mg of the neat liquid sample (**Dibutyl succinate**, Dimethyl succinate, or Diethyl succinate).
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

b. Data Acquisition:

- $^1\text{H}$  NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16-32 scans, and a temperature of 298 K.
- $^{13}\text{C}$  NMR: Spectra are typically acquired on the same spectrometer with a proton-decoupled pulse sequence. Standard acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.

c. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum and determine the chemical shifts and coupling constants.
- Identify the peak positions in the  $^{13}\text{C}$  NMR spectrum.

## Infrared (IR) Spectroscopy

a. Sample Preparation:

- For Attenuated Total Reflectance (ATR)-FTIR, place a single drop of the neat liquid sample directly onto the ATR crystal.<sup>[6]</sup>

**b. Data Acquisition:**

- Record the spectrum using an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
- Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

**c. Data Processing:**

- Identify the wavenumbers of the major absorption bands.
- Assign these bands to the corresponding functional group vibrations.

## Mass Spectrometry (MS)

**a. Sample Preparation:**

- Dilute the neat liquid sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

**b. Data Acquisition:**

- Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
- For Electron Ionization (EI), use a standard ionization energy of 70 eV.
- Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of 50-300.

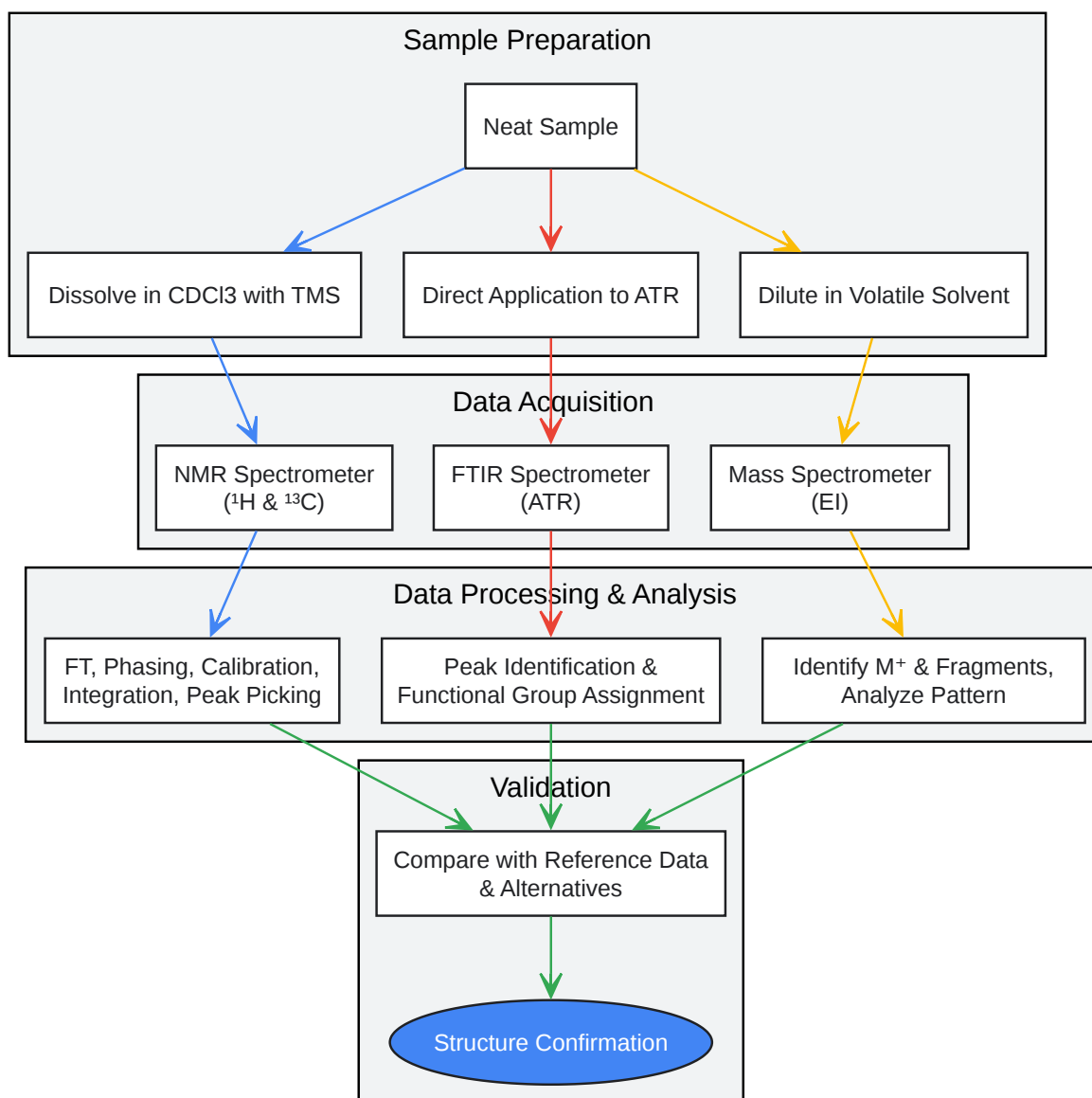
**c. Data Processing:**

- Identify the molecular ion peak ( $M^+$ ).
- Analyze the fragmentation pattern and identify the major fragment ions.

- Propose fragmentation pathways consistent with the observed peaks.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for spectroscopic data validation.



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Caption: Workflow for spectroscopic data validation of **Dibutyl succinate**.

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